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Compound of Interest

Compound Name:
2,4-Dichloropyrimidine-5-sulfonyl

chloride

CAS No.: 23920-08-3

Cat. No.: B1368790

Get Quote

2,4-Dichloropyrimidine-5-sulfonyl chloride (CAS No. 23920-08-3) is a highly reactive, multi-

functional building block of significant interest to researchers in medicinal chemistry and drug

development. Possessing three distinct electrophilic sites—two chlorine atoms on the

pyrimidine ring at positions 2 and 4, and a sulfonyl chloride moiety at position 5—this

compound offers a versatile platform for the synthesis of complex molecular architectures. Its

strategic importance lies in the differential reactivity of these sites, which enables chemists to

perform sequential, site-selective modifications to build diverse compound libraries. The

pyrimidine core is a well-established "privileged scaffold" in pharmacology, frequently found in

FDA-approved drugs, particularly kinase inhibitors, due to its ability to form critical hydrogen

bond interactions with enzyme active sites.[1][2] This guide provides an in-depth analysis of the

synthesis, reactivity, and application of this potent synthetic intermediate.

Physicochemical Properties
A summary of the key properties of 2,4-Dichloropyrimidine-5-sulfonyl chloride is provided

below. It is important to note that while basic identifiers are well-documented, specific
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experimental physical data such as melting and boiling points are not readily available in

reviewed literature. For context, data for the parent scaffold, 2,4-dichloropyrimidine, is included.

Property Value Source

CAS Number 23920-08-3 [3]

Molecular Formula C₄HCl₃N₂O₂S [4]

Molecular Weight 247.49 g/mol [4]

Appearance
Presumed to be a solid,

sensitive to moisture.
Inferred

Reference Melting Point
56-62 °C (for 2,4-

Dichloropyrimidine)
[5]

Reference Boiling Point
101 °C at 23 mmHg (for 2,4-

Dichloropyrimidine)
[5]

Synthesis and Purification
The synthesis of 2,4-Dichloropyrimidine-5-sulfonyl chloride is not commonly detailed in

standard literature but can be logically derived from established chlorination procedures for

analogous pyrimidine structures.[6][7] The most plausible route involves the exhaustive

chlorination of a suitable precursor, such as uracil-5-sulfonic acid. This transformation converts

the hydroxyl groups of the uracil tautomer into chlorides and the sulfonic acid into the target

sulfonyl chloride. A combination of phosphorus oxychloride (POCl₃) and phosphorus

pentachloride (PCl₅) is a robust and effective reagent system for this type of transformation.[8]

Proposed Synthetic Workflow
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Caption: Proposed two-step synthesis of the title compound from uracil.

Detailed Experimental Protocol (Chlorination Step)
Causality: This protocol utilizes a powerful chlorinating mixture (POCl₃/PCl₅) capable of

converting all three acidic functional groups (two enolic hydroxyls and one sulfonic acid) to their

corresponding chlorides in a single operation.[6][8] The procedure must be conducted under

strictly anhydrous conditions as all reagents and the product are highly sensitive to moisture.

Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux

condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is flame-dried and

assembled under a positive pressure of inert gas (Nitrogen or Argon).

Reagent Charging: To the flask, add uracil-5-sulfonic acid (1.0 eq) followed by phosphorus

oxychloride (POCl₃, ~5-10 vol). Begin stirring to create a suspension.

Addition of PCl₅: Carefully add phosphorus pentachloride (PCl₅, ~2.5-3.0 eq) portion-wise to

the stirred suspension. The addition may be exothermic.

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6

hours. The reaction progress can be monitored by quenching a small aliquot and analyzing
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via LC-MS or ¹H NMR to observe the disappearance of the starting material. The reaction

mixture should become a clearer, homogenous solution.

Work-up:

Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under

reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH

solution) to neutralize the corrosive vapors.

Critical Step: Cool the viscous residue in an ice bath. Very slowly and cautiously, pour the

residue onto crushed ice with vigorous stirring. This quenching step is highly exothermic

and releases HCl gas. Perform this in a well-ventilated fume hood.

The product should precipitate as a solid or oil. Extract the aqueous mixture three times

with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Purification:

Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the drying agent and concentrate the solvent in vacuo.

The crude product can be purified by vacuum distillation or flash column chromatography

on silica gel, though care must be taken to minimize exposure to moisture.

Reactivity and Mechanistic Insights: A Hierarchy of
Electrophiles
The synthetic power of 2,4-Dichloropyrimidine-5-sulfonyl chloride stems from the

predictable, differential reactivity of its three electrophilic centers. Understanding this hierarchy

is crucial for designing selective synthetic sequences.

Sulfonyl Chloride (-SO₂Cl): This is the most electrophilic and reactive site on the molecule. It

will react rapidly with a wide range of nucleophiles, particularly primary and secondary

amines, to form stable sulfonamides. This reaction can typically be performed at low
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temperatures (e.g., 0 °C to room temperature) in the presence of a non-nucleophilic base

(like triethylamine or DIPEA) to neutralize the HCl byproduct.

C4-Chloride: The chlorine at the C4 position is highly activated towards nucleophilic aromatic

substitution (SₙAr). The pyrimidine nitrogens and the potent electron-withdrawing sulfonyl

group at C5 work in concert to lower the electron density at C4, making it highly susceptible

to attack.[9][10] SₙAr reactions at this position generally require more forcing conditions (e.g.,

elevated temperatures) than the sulfonamide formation.

C2-Chloride: The chlorine at the C2 position is the least reactive of the three sites. While still

activated by the ring nitrogens, it is less so than the C4-Cl.[11] Substitution at this position

typically requires harsh conditions (high temperatures, strong nucleophiles) and often occurs

only after the C4 position has been functionalized.

Reactivity Hierarchy
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Caption: Reactivity hierarchy of the three electrophilic sites.

This predictable selectivity allows for a stepwise functionalization, which is a cornerstone of

modern library synthesis for drug discovery.
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Core Applications in Drug Discovery: Building
Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a quintessential "hinge-binding" motif found in a

vast number of ATP-competitive kinase inhibitors.[1] The nitrogen atoms of the pyrimidine ring

act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the

inhibitor in the enzyme's active site. 2,4-Dichloropyrimidine-5-sulfonyl chloride is an ideal

starting material for rapidly accessing libraries of such inhibitors.

General Workflow for Kinase Inhibitor Synthesis
The following workflow demonstrates how the differential reactivity can be exploited to build a

molecule with three points of diversity (R¹, R², R³).
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Caption: Stepwise workflow for synthesizing a kinase inhibitor library.

Representative Protocol: Sequential Amination
Sulfonamide Synthesis (Step 1):
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Dissolve 2,4-Dichloropyrimidine-5-sulfonyl chloride (1.0 eq) in an anhydrous aprotic

solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen

atmosphere.

Cool the solution to 0 °C in an ice bath.

Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

Slowly add a solution of the desired primary or secondary amine (R¹R²NH, 1.1 eq) in the

same solvent.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC

or LC-MS.

Upon completion, perform a standard aqueous work-up to isolate the monosubstituted

sulfonamide (Intermediate A).

C4-Amine Substitution (Step 2):

Dissolve Intermediate A (1.0 eq) in a high-boiling point solvent such as n-butanol or N,N-

dimethylformamide (DMF).

Add the second amine (R³NH₂, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction for the

consumption of Intermediate A.

After cooling, the product (Intermediate B) is typically isolated by precipitation upon

addition of water or by extraction and purification via column chromatography.

Safety, Handling, and Storage
As a reactive chemical, 2,4-Dichloropyrimidine-5-sulfonyl chloride must be handled with

appropriate precautions. While a specific safety data sheet (SDS) is not widely available, the

hazards can be reliably inferred from its functional groups and data on analogous compounds.

[12][13]
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Hazard Class Classification Notes

Acute Toxicity, Oral Warning (Harmful if swallowed) Inferred from[13]

Skin Corrosion/Irritation
Warning (Causes skin

irritation)
Inferred from[12]

Eye Damage/Irritation
Warning (Causes serious eye

irritation)
Inferred from[12][13]

Reactivity Reacts with water

Sulfonyl chlorides hydrolyze to

the corresponding sulfonic

acid, releasing corrosive HCl

gas.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and chemical safety goggles. All manipulations should be performed in a

certified chemical fume hood.

Handling Procedures: Use spark-proof tools and maintain an inert atmosphere (nitrogen or

argon) to prevent hydrolysis.[14] Avoid inhalation of dust or vapors. Avoid contact with skin

and eyes.

Storage: Store in a tightly sealed container under an inert atmosphere.[14] Keep in a cool,

dry, and well-ventilated place away from water, bases, and alcohols.

Disposal: Dispose of contents and container in accordance with local, state, and federal

regulations. Unused material should be carefully quenched with a suitable nucleophile (e.g.,

a solution of sodium sulfite or an alcohol) before disposal.

Conclusion
2,4-Dichloropyrimidine-5-sulfonyl chloride is a powerful and versatile synthetic intermediate

that provides an efficient entry point to novel and complex heterocyclic compounds. Its well-

defined hierarchy of reactivity enables chemists to execute controlled, sequential reactions,

making it an invaluable tool in the construction of compound libraries for drug discovery,

particularly in the field of kinase inhibitors. A thorough understanding of its reactivity, combined
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with strict adherence to safety and handling protocols, allows researchers to fully exploit the

synthetic potential of this potent building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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